Potassium 2-phenyl-cyclopropyltrifluoroborate
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Overview
Description
Potassium trifluoro(2-phenylcyclopropyl)boranuide is a specialized organoboron compound known for its unique chemical properties and applications in various fields of scientific research. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-phenylcyclopropyl)boranuide typically involves the reaction of 2-phenylcyclopropylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-fluorine bonds. The resulting product is then purified through recrystallization or chromatography to obtain high purity potassium trifluoro(2-phenylcyclopropyl)boranuide .
Industrial Production Methods
Industrial production of potassium trifluoro(2-phenylcyclopropyl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-phenylcyclopropyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro(2-phenylcyclopropyl)boranuide include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include biaryl compounds from cross-coupling reactions, boronic acids from oxidation, and borohydrides from reduction. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Potassium trifluoro(2-phenylcyclopropyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-phenylcyclopropyl)boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group enhances the nucleophilicity of the compound, allowing it to participate in cross-coupling reactions with electrophiles. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2-fluorophenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-phenylcyclopropyl)boranuide is unique due to its cyclopropyl group, which imparts additional strain and reactivity compared to other trifluoroborates. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
Molecular Formula |
C9H9BF3K |
---|---|
Molecular Weight |
224.07 g/mol |
IUPAC Name |
potassium;trifluoro-(2-phenylcyclopropyl)boranuide |
InChI |
InChI=1S/C9H9BF3.K/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7;/h1-5,8-9H,6H2;/q-1;+1 |
InChI Key |
RPTMFXALIDLOKX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CC1C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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